molecular formula C9H9N3 B050928 2-(1H-Pyrazol-3-yl)aniline CAS No. 111562-32-4

2-(1H-Pyrazol-3-yl)aniline

Cat. No. B050928
M. Wt: 159.19 g/mol
InChI Key: NRSKRRKWPPDKNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-Pyrazol-3-yl)aniline and its derivatives involves several methods. For instance, Jayanna et al. (2012) described the synthesis of Schiff base derivatives through a condensation reaction involving 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde derivatives and aromatic amines in methanol (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012). Another study by Nataraja et al. (2022) explored the green synthesis of this compound as a corrosion inhibitor using the microwave method (Nataraja, Praveen, Pruthviraj, Yallappa, & Kumar, 2022).

Molecular Structure Analysis

The molecular structure of 2-(1H-Pyrazol-3-yl)aniline derivatives has been analyzed using various techniques. Shawish et al. (2021) conducted X-ray crystallography combined with Hirshfeld and DFT calculations to investigate the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).

Chemical Reactions and Properties

Various chemical reactions involving 2-(1H-Pyrazol-3-yl)aniline have been studied. Banoji et al. (2022) reported a one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines (Banoji, Angajala, Ravulapelly, & Vannada, 2022). Liddle et al. (2007) explored the reaction of 2-pyrazolyl-4-X-anilines with triphenylboron to form N,N'-boron chelate complexes (Liddle, Silva, Morin, Macedo, Shukla, Lindeman, & Gardinier, 2007).

Physical Properties Analysis

The physical properties of 2-(1H-Pyrazol-3-yl)aniline derivatives have been a subject of interest in several studies. For instance, Daoudi et al. (2002) examined the crystal structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline, providing insights into its physical characteristics (Daoudi et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-(1H-Pyrazol-3-yl)aniline and its derivatives have been the focus of various studies. For example, Kim et al. (2012) synthesized derivatives of the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex and studied their catalytic activity in polymerization (Kim et al., 2012).

Scientific Research Applications

  • Electroluminescence Application : Used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with potential application in OLEDs (Vezzu et al., 2010).

  • Antimicrobial Activity : Exhibited significant antibacterial and antifungal activity, suggesting potential applications in antimicrobial treatments (Banoji et al., 2022).

  • Fluorescent Chemosensors : Employed in the synthesis of chemosensors for detecting aluminum ions in living cells, useful in biological imaging and environmental monitoring (Shree et al., 2019).

  • Corrosion Inhibitors : Demonstrated efficacy as corrosion inhibitors for steel in acidic environments, important for industrial applications (Chadli et al., 2020).

  • Molecular Structure Investigations : Used in the study of molecular structures of new compounds incorporating pyrazole/piperidine/aniline moieties, contributing to the development of novel materials and drugs (Shawish et al., 2021).

  • Antiviral Evaluation : Involved in the synthesis of compounds with potential antiviral activity against a range of RNA and DNA viruses, contributing to medical research and pharmacology (Desideri et al., 2019).

  • Theoretical Studies for Corrosion Inhibition : Subject of theoretical studies to elucidate its efficiency and reactive sites as corrosion inhibitors, providing insights into material science and chemistry (Wang et al., 2006).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research on pyrazole derivatives, including “2-(1H-Pyrazol-3-yl)aniline”, continues to be a topic of interest due to their wide range of pharmacological properties . Future directions may include the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

2-(1H-pyrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSKRRKWPPDKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292766
Record name 2-(1H-Pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-3-yl)aniline

CAS RN

111562-32-4
Record name 2-(1H-Pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Pyrazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Nataraja, BM Praveen, RD Pruthviraj… - …, 2022 - rasayanjournal.co.in
We worked on the synthesis of an organic molecule, ie, 2-(1H-pyrazol-5-yl) aniline by the microwave method via Amino Cinnamaldehyde and hydrated hydrazine in the presence of …
Number of citations: 2 rasayanjournal.co.in
H Ihara, A Ueda, M Suginome - Chemistry Letters, 2011 - journal.csj.jp
Ruthenium-catalyzed C–H silylation of methylboronic acid was achieved by use of 2-(1H-pyrazol-3-yl)aniline as a removable α-directing modifier on the boron atom. Cross-coupling of …
Number of citations: 51 www.journal.csj.jp
GN Yallappa, D Nagaraja… - …, 2019 - pharmacophorejournal.com
Different substituted Pyrazoles were prepared by microwave method via Cinnamaldehydes with Hydrazine hydrate.[1-4] ZnO catalyst with solvent free conditions was used for both …
Number of citations: 2 pharmacophorejournal.com
GN Yallappa, SR Prasad, G Vaidya - Current Medicine Research …, 2021 - journals.lww.com
Background: ACE2 is a receptor for Corona virus. COVID-19 (coronavirus) is a deadly virus which can enter the human body through ‘angiotensin-converting enzyme 2’human cells, …
Number of citations: 1 journals.lww.com
C Cheng, JF Hartwig - Chemical Reviews, 2015 - ACS Publications
Methods for efficient, catalytic functionalization of unactivated C− H bonds with boron 1 and silicon 2 reagents are valuable to the fields of synthetic chemistry and materials science. …
Number of citations: 550 pubs.acs.org
Y Luo, HL Teng, C Xue, M Nishiura, Z Hou - ACS Catalysis, 2018 - ACS Publications
The catalytic C–H silylation of sulfides with hydrosilanes is of much interest and importance but has remained unexplored to date. We report here the C–H silylation of methyl sulfides …
Number of citations: 34 pubs.acs.org
H Ihara - Tetrahedron, 2013 - core.ac.uk
Studies presented in this thesis were conducted at Kyoto University under the direction of Professor Michinori Suginome between 2007 and 2009. These studies dealt with the directed …
Number of citations: 2 core.ac.uk
H Ihara - 2014 - repository.kulib.kyoto-u.ac.jp
Studies presented in this thesis were conducted at Kyoto University under the direction of Professor Michinori Suginome between 2007 and 2009. These studies dealt with the directed …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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